Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C12H9BrF3NO2. This compound is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring, along with an ethyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of the cyano and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Oxidation Reactions: The phenyl ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets. The presence of the bromine, cyano, and trifluoromethyl groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-bromo-4-cyano-5-(trifluoromethyl)phenylacetate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4-cyano-5-(difluoromethyl)phenylacetate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Ethyl 3-bromo-4-cyano-5-(methyl)phenylacetate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 3-bromo-4-cyano-5-(chloromethyl)phenylacetate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability.
Properties
IUPAC Name |
ethyl 2-[3-bromo-4-cyano-5-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-3-9(12(14,15)16)8(6-17)10(13)4-7/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTMOXAUQNRPJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Br)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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